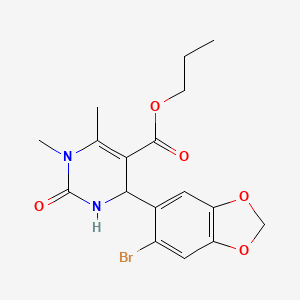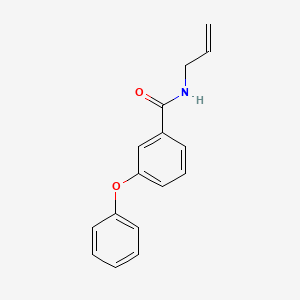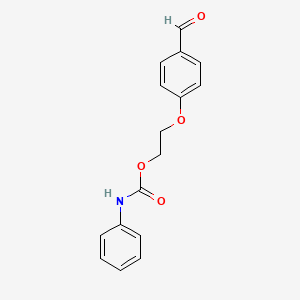
N-(4-cyanophenyl)-2,4-dimethoxybenzamide
Vue d'ensemble
Description
N-(4-cyanophenyl)-2,4-dimethoxybenzamide, also known as 4-CN-BDB, is a chemical compound that belongs to the benzamide family. It is a synthetic drug that has been used in scientific research to study its biochemical and physiological effects.
Applications De Recherche Scientifique
Crystal Structures and Molecular Interactions
- Studies on isomeric series like 4-cyanophenyl 4-n-alkoxybenzoates, which are closely related to N-(4-cyanophenyl)-2,4-dimethoxybenzamide, reveal insights into crystal and molecular structures, crucial for understanding material properties and interactions (Iki & Hori, 1995).
Antioxidant and Cytoprotective Properties
- Research on derivatives similar to oxyresveratrol, including benzamide analogs like Compound 2 (which is structurally related to N-(4-cyanophenyl)-2,4-dimethoxybenzamide), shows potential antioxidant and neuroprotective properties, important in cellular protection against oxidative stress (Hur et al., 2013).
Pharmaceutical Synthesis and Chemistry
- The synthesis and characterization of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, provide insights into pharmaceutical chemistry, which is essential for drug development and molecular modeling (Karabulut et al., 2014).
Sensor and Biosensor Development
- Modified electrodes using compounds like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide demonstrate applications in developing high-sensitivity biosensors. Such sensors are crucial for detecting various biochemicals, which can be adapted to similar compounds like N-(4-cyanophenyl)-2,4-dimethoxybenzamide (Karimi-Maleh et al., 2014).
Mesomorphic Properties in Liquid Crystals
- Research into homologous series of cyanophenyl benzoates, closely related to N-(4-cyanophenyl)-2,4-dimethoxybenzamide,offers insights into mesomorphic properties important for liquid crystal technology. Understanding these properties is crucial for developing new materials for displays and optical devices (Takenaka et al., 1989).
Molecular Switching and Photophysical Properties
- Studies on molecules like N,N′-bis(4-cyanophenyl)piperazine, which share structural similarities with N-(4-cyanophenyl)-2,4-dimethoxybenzamide, provide insights into molecular switching and photophysical properties. These findings are crucial for the development of optical and electronic materials, such as in the field of organic electronics and sensors (Launay et al., 1989).
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-7-8-14(15(9-13)21-2)16(19)18-12-5-3-11(10-17)4-6-12/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCROMGXHTXKIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2,4-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4964386.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[4-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B4964398.png)
![5-{2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964408.png)






![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4964447.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4964454.png)
![methyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4964472.png)
